Tridecane, 3-methylene-

Übersicht

Beschreibung

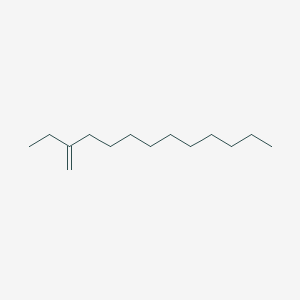

Tridecane, 3-methylene-: is an organic compound with the molecular formula C14H28 . It is a hydrocarbon belonging to the alkene family, characterized by the presence of a methylene group attached to the tridecane chain. This compound is also known by its systematic name, 1-Dodecene, 2-ethyl- .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tridecane, 3-methylene- typically involves the alkylation of dodecene with ethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride or a similar Lewis acid to facilitate the alkylation process.

Industrial Production Methods: Industrial production of Tridecane, 3-methylene- may involve the use of large-scale reactors where dodecene and ethylene are combined under controlled temperature and pressure conditions. The reaction mixture is then subjected to distillation to separate the desired product from other by-products and unreacted starting materials.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Tridecane, 3-methylene- can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced to form saturated hydrocarbons using reducing agents such as hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Tridecane, 3-methylene- can participate in substitution reactions where the methylene group is replaced by other functional groups. Halogenation is a common substitution reaction, where halogens like chlorine or bromine are introduced.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogens such as chlorine or bromine, often in the presence of light or heat to initiate the reaction.

Major Products Formed:

Oxidation: Oxygenated derivatives such as alcohols, aldehydes, and carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Fuel and Energy Sector

Tridecane is utilized as a component in fuels and lubricants. Its properties as a combustible liquid make it suitable for use in jet fuels and diesel formulations. The inclusion of tridecane can enhance the energy density and performance characteristics of these fuels, making them more efficient for combustion processes .

Solvent in Chemical Processes

Due to its hydrophobic nature and low reactivity, tridecane serves as an effective solvent in various chemical processes. It is often used as a distillation chaser, facilitating the separation and purification of other compounds during distillation operations . This application is particularly valuable in laboratories where precise separation of volatile substances is required.

Manufacturing of Paraffin Products

Tridecane is involved in the production of paraffin waxes, which are widely used in candles, packaging materials, and cosmetics. Its properties contribute to the desired consistency and melting points of paraffin products .

Insect Defense Mechanisms

Research has shown that tridecane plays a role in the chemical defense mechanisms of certain insects. For example, it is secreted by earwig larvae (Forficula auricularia) as a deterrent against predators like ants (Myrmica rubra). This highlights its potential use in developing natural insect repellents or pest control agents .

Biomarker Potential

Tridecane has been identified as a secondary metabolite in various plants, suggesting its potential as a biomarker for dietary studies. It has been found in significant concentrations in foods such as black walnuts and limes, indicating its relevance in nutritional research and food science .

Case Study 1: Tridecane in Fuel Research

A study investigated the combustion characteristics of tridecane when blended with traditional jet fuels. The findings indicated that tridecane blends exhibited improved ignition properties and reduced emissions compared to standard fuels. This research supports the potential for tridecane to enhance fuel formulations for aviation applications.

| Property | Standard Jet Fuel | Tridecane Blend |

|---|---|---|

| Ignition Delay (ms) | 25 | 18 |

| CO Emissions (g/kg) | 15 | 10 |

| NOx Emissions (g/kg) | 2 | 1.5 |

Case Study 2: Insect Behavioral Studies

In behavioral assays involving ants and earwig larvae, it was observed that the presence of tridecane significantly reduced predation rates by ants on larvae. This study underscores the ecological role of tridecane as a chemical defense mechanism in insects.

| Insect Species | Control Group (Predation Rate %) | Tridecane Treatment (Predation Rate %) |

|---|---|---|

| Myrmica rubra (Ant) | 70 | 30 |

Wirkmechanismus

The mechanism of action of Tridecane, 3-methylene- involves its interaction with various molecular targets through its methylene group. This group can participate in electrophilic addition reactions, where it reacts with electrophiles to form new bonds. The pathways involved include the formation of carbocations and subsequent rearrangements or substitutions.

Vergleich Mit ähnlichen Verbindungen

Tridecane: A saturated hydrocarbon with the formula C13H28.

1-Dodecene: An alkene with the formula C12H24.

2-Ethyl-1-hexene: An alkene with the formula C8H16.

Uniqueness: Tridecane, 3-methylene- is unique due to the presence of the methylene group attached to the tridecane chain, which imparts distinct reactivity and properties compared to its saturated and unsaturated counterparts. This structural feature allows it to participate in a wider range of chemical reactions, making it a valuable compound in both research and industrial applications.

Biologische Aktivität

Tridecane, 3-methylene- (C14H28), is a branched-chain alkane that has garnered attention for its potential biological activities. This compound is part of a broader class of aliphatic hydrocarbons and is often studied in the context of its chemical properties and biological effects. This article reviews various studies focusing on the biological activity of Tridecane, 3-methylene-, highlighting its antibacterial, anticancer, and other pharmacological properties.

Tridecane, 3-methylene- has a molecular weight of 196.3721 g/mol, with a melting point of approximately -9.38°C and a boiling point around 243.29°C. Its structure consists of a long carbon chain, which contributes to its hydrophobic characteristics and influences its interaction with biological systems .

Antibacterial Activity

Several studies have reported on the antibacterial properties of Tridecane, 3-methylene-. For instance, extracts containing this compound demonstrated significant inhibition against various bacterial strains, including Bacillus subtilis and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be as low as 2.5 mg/mL for E. coli, indicating potent antibacterial effects .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Bacillus subtilis | 5 |

| Escherichia coli | 2.5 |

Anticancer Activity

Tridecane, 3-methylene- has also been investigated for its cytotoxic effects against cancer cell lines. One study utilized the MTT assay to evaluate the compound's efficacy against HeLa cells, reporting an IC50 value of approximately 79.49 μg/mL. This suggests that Tridecane, 3-methylene- may have potential as an anticancer agent .

| Cell Line | IC50 (μg/mL) |

|---|---|

| HeLa | 79.49 |

The biological activity of Tridecane, 3-methylene- can be attributed to its ability to disrupt cellular membranes and interfere with metabolic processes in bacteria and cancer cells. The hydrophobic nature of the compound allows it to integrate into lipid bilayers, potentially leading to increased permeability and cell death.

Enzyme Inhibition

In addition to direct antibacterial and anticancer activities, Tridecane, 3-methylene- has shown enzyme inhibition capabilities. Studies indicate that it can inhibit enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. The IC50 values for these enzyme inhibitions were reported at approximately 51.24 μg/mL .

Case Studies

A notable study examined the bioactive components from the leaves of Anacardium occidentale, where Tridecane, 3-methylene- was identified among other compounds. The extract exhibited promising in vitro antibacterial activity along with significant enzyme inhibition and cytotoxicity against cancer cells .

Eigenschaften

IUPAC Name |

3-methylidenetridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28/c1-4-6-7-8-9-10-11-12-13-14(3)5-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXYLVWUVYMJKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334117 | |

| Record name | Tridecane, 3-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-34-8 | |

| Record name | Tridecane, 3-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ETHYL-1-DODECEN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.